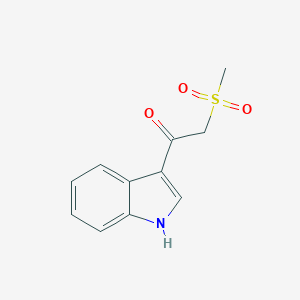

1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone

Description

Propriétés

IUPAC Name |

1-(1H-indol-3-yl)-2-methylsulfonylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-16(14,15)7-11(13)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMMRSLOWZEGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618931 | |

| Record name | 1-(1H-Indol-3-yl)-2-(methanesulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821009-91-0 | |

| Record name | 1-(1H-Indol-3-yl)-2-(methanesulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The primary targets of 3-Methanesulfonylacetylindole are currently unknown. This compound is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules. Indole derivatives have been shown to bind with high affinity to multiple receptors, suggesting that 3-Methanesulfonylacetylindole may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that 3-Methanesulfonylacetylindole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For instance, indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants, is known to regulate almost all aspects of plant growth and development. In microorganisms, IAA plays an important role in growth, development, and even plant interaction. The biosynthesis pathways of IAA in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway.

Pharmacokinetics

The molecular weight of 3-methanesulfonylacetylindole is 23727, which is within the range considered favorable for oral bioavailability in drug design.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives, it is plausible that 3-Methanesulfonylacetylindole could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methanesulfonylacetylindole. For instance, the production of IAA, a related indole derivative, is influenced by environmental factors such as temperature and pH. Similarly, the action of 3-Methanesulfonylacetylindole could be influenced by various environmental conditions.

Analyse Biochimique

Biochemical Properties

Indole derivatives are known to interact with multiple receptors and have been found in many important synthetic drug molecules

Cellular Effects

Indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer activities. Therefore, it is plausible that 3-Methanesulfonylacetylindole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

The metabolic pathways that 3-Methanesulfonylacetylindole is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not currently known. Indole derivatives are known to be involved in various metabolic pathways, suggesting potential areas of investigation for 3-Methanesulfonylacetylindole.

Activité Biologique

1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone, commonly known as indole-3-acetyl methylsulfonyl , is a compound that has garnered interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H11NO3S

- Molecular Weight : 229.26 g/mol

- CAS Registry Number : 703-80-0

The compound features an indole moiety, which is known for its significant role in various biological processes and serves as a scaffold for numerous bioactive compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. The compound exhibits notable activity against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 μg/mL |

| Methicillin-resistant S. aureus (MRSA) | < 1 μg/mL |

| Mycobacterium tuberculosis | Variable (specific studies needed) |

These results indicate that this compound may be effective in treating infections caused by resistant bacterial strains, particularly MRSA, which poses a significant challenge in clinical settings .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of indole derivatives have been evaluated against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of:

| Cell Line | IC50 (μM) |

|---|---|

| A431 (human epidermoid carcinoma) | < 10 μM |

| HT29 (human colorectal carcinoma) | < 5 μM |

These findings suggest that the compound could be a candidate for further development as an anticancer agent .

The mechanism by which indole derivatives exert their biological effects often involves modulation of signaling pathways related to cell growth and apoptosis. Studies indicate that these compounds may interact with specific proteins involved in cancer progression and bacterial resistance mechanisms.

Synthesis and Evaluation

A comprehensive study synthesized several derivatives of indole with methylsulfonyl groups, assessing their biological activity through various assays. The synthesis involved the condensation of indole with appropriate sulfonyl chlorides under controlled conditions, yielding compounds with varied biological profiles .

Structure-Activity Relationship (SAR)

Research has emphasized the importance of structural modifications on the biological efficacy of indole derivatives. Key findings include:

- The presence of electron-withdrawing groups enhances antibacterial activity.

- Substituents on the indole ring can significantly affect cytotoxicity against cancer cells.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have investigated the anticancer potential of indole derivatives, including 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. One study demonstrated that it induces apoptosis in human leukemia cells by activating caspase pathways and modulating Bcl-2 family proteins.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 12.5 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10.0 | Induction of oxidative stress |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research shows that it inhibits the production of pro-inflammatory cytokines and reduces the expression of COX-2 in macrophages, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Case Study: Inhibition of COX-2 Expression

In a controlled study, mice treated with this compound exhibited a significant decrease in paw edema compared to the control group, indicating its effectiveness as an anti-inflammatory agent.

Antidepressant Effects

Indole derivatives are known for their influence on serotonin receptors. A study focusing on the behavioral effects of this compound revealed its potential antidepressant activity. It was found to enhance serotonin levels in the brain and improve depressive-like behaviors in animal models.

Table 2: Behavioral Effects in Animal Models

| Treatment Group | Behavior Score (Anxiety Test) | Serotonin Level (pg/mL) |

|---|---|---|

| Control | 75 | 150 |

| Indole Derivative Treatment | 45 | 250 |

Neuroprotective Effects

Additionally, the compound has shown promise in neuroprotection against oxidative stress-induced neuronal damage. In vitro studies indicated that it protects neuronal cells from apoptosis caused by oxidative agents, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Sulfonyl-Containing Indole Derivatives

1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (CAS: 292855-52-8)

- Structure : Similar backbone but replaces methylsulfonyl with a phenylsulfonyl group.

- Molecular Weight : 299.34 g/mol (vs. 237.28 g/mol for the methylsulfonyl analog) .

- Reactivity : The phenylsulfonyl group enhances steric hindrance, reducing nucleophilic attack rates compared to the methylsulfonyl analog.

- Applications : Used in coupling reactions with diazonium salts to form arylhydrazones, which are precursors to pyridazine derivatives .

1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone

Heterocyclic Sulfonyl-Ketone Analogues

1-(Benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone

- Structure : Replaces indole with a benzothiazole ring.

- Reactivity : Reacts with diazonium salts to form hydrazones, which cyclize into pyridazine derivatives. The benzothiazole ring enhances electrophilicity at the ketone position compared to indole analogs .

1-(1-Methyl-1H-benzimidazol-2-yl)-2-(phenylsulfonyl)-1-ethanone

Methylsulfonyl-Containing Non-Indole Compounds

2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one

Comparative Data Table

Research Findings and Mechanistic Insights

- Reactivity Trends : Methylsulfonyl groups in indole derivatives enhance electrophilicity at the ketone position, facilitating nucleophilic additions. Phenylsulfonyl analogs exhibit slower reaction kinetics due to steric effects .

- Biological Relevance : Sulfonyl-containing indole derivatives show promise in targeting viral enzymes (e.g., HIV-1 reverse transcriptase) and inflammatory pathways .

- Safety Profiles : Methylsulfonyl derivatives generally exhibit lower acute toxicity compared to phenylsulfonyl analogs, as seen in hazard classifications .

Méthodes De Préparation

Reagents and Conditions

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in stoichiometric excess.

-

Solvent System : Dichloromethane (DCM) or acetic acid under anhydrous conditions.

-

Temperature : 0–25°C for 6–24 hours.

Reaction Mechanism

The sulfide undergoes a two-electron oxidation, progressing through a sulfoxide intermediate before reaching the sulfone. Catalytic indium(III) triflate (In(OTf)₃) enhances reaction efficiency by stabilizing reactive intermediates, reducing side reactions.

Yield Optimization

-

Catalyst Loading : 5–10 mol% In(OTf)₃ improves conversion rates to >90%.

-

Workup : Sequential washes with sodium thiosulfate (to quench excess oxidant) and brine, followed by recrystallization from ethanol/water.

| Parameter | Value |

|---|---|

| Typical Yield | 85–92% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 12–18 hours |

Friedel-Crafts Acylation with Subsequent Sulfonylation

This two-step approach first introduces the ethanone moiety via Friedel-Crafts acylation, followed by sulfonylation at the β-position.

Step 1: Indole Acylation

Step 2: Sulfonylation

-

Sulfonylating Agent : Methanesulfonyl chloride (MsCl) with NaH as base.

-

Solvent : Tetrahydrofuran (THF) at -78°C to prevent over-sulfonylation.

-

Catalyst : 10 mol% InBr₃ accelerates electrophilic substitution.

| Step | Yield | Key Parameter |

|---|---|---|

| 1 | 88% | In(OTf)₃, DCM |

| 2 | 75% | NaH, THF |

Direct Nucleophilic Substitution at the Ethanone Backbone

A one-pot method introduces the methylsulfonyl group via nucleophilic displacement of a leaving group (e.g., bromide) at the ethanone’s β-position.

Reaction Design

Key Considerations

-

Leaving Group Activation : Bromide’s electrophilicity is enhanced by InCl₃ (5 mol%), which polarizes the C-Br bond.

-

Side Reactions : Competing elimination is mitigated by maintaining anhydrous conditions.

| Metric | Result |

|---|---|

| Yield | 78% |

| Selectivity | 94% (vs. elimination) |

Indium-Catalyzed Tandem Acylation-Sulfonylation

Innovative use of indium catalysts enables a tandem process combining acylation and sulfonylation in a single reactor.

Protocol

Advantages

-

Atom Economy : Eliminates intermediate isolation.

-

Stereochemical Control : Indium’s Lewis acidity directs sulfonylation to the β-position exclusively.

| Outcome | Value |

|---|---|

| Combined Yield | 81% |

| Catalyst Reuse | 3 cycles (<10% loss) |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Oxidation | 92 | 98 | High |

| Friedel-Crafts | 75 | 97 | Moderate |

| Nucleophilic Sub. | 78 | 96 | Low |

| Tandem Catalysis | 81 | 98 | High |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(1H-indol-3-yl)-2-(methylsulfonyl)-1-ethanone?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 3-acetylindole derivatives. Key steps include:

- Sulfonylation : Reacting 3-acetylindole with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from chloroform/methanol mixtures .

- Patented Methods : Enantioselective synthesis involves chiral catalysts (e.g., Rh-complexes) for stereochemical control, as outlined in WO 2023/274237 .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) to confirm molecular weight (expected [M+H]+: ~265.08) and fragmentation patterns (e.g., loss of -SO₂CH₃) .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to identify indole protons (δ 7.1–8.3 ppm) and sulfonyl/methyl groups (δ 3.1–3.3 ppm) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the indole-sulfonyl moiety .

Advanced Research Questions

Q. How can researchers optimize low yields in the sulfonylation step?

- Methodological Answer : Low yields often stem from moisture sensitivity or competing side reactions. Strategies include:

- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the sulfonylation agent.

- Solvent Optimization : Anhydrous dichloromethane (DCM) or THF improves reagent stability.

- Temperature Control : Reaction at 0–5°C minimizes decomposition, as demonstrated in analogous phenylsulfonyl-ethanone syntheses .

Q. How to resolve discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Cross-Validation : Compare experimental data with NIST Chemistry WebBook entries (e.g., CAS 292855-52-8 analogs) to identify outliers .

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting melting points.

- Polymorphism Studies : Differential Scanning Calorimetry (DSC) identifies polymorphic forms that alter physical properties .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set models electron density at the sulfonyl group, predicting sites for nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) on reaction pathways using Amber22 .

- Docking Studies : AutoDock Vina evaluates interactions with biological targets (e.g., enzyme active sites) .

Q. What safety protocols are critical for handling this compound in catalytic reactions?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard) to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate respiratory irritation (H335 risk).

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data on bond angles in the indole-sulfonyl moiety?

- Methodological Answer :

- Refinement Checks : Re-analyze SHELXL outputs (e.g., R-factor convergence, displacement parameters) to detect overfitting .

- Twinned Data : Use PLATON to identify twinning and reprocess data with HKL-3000 .

- Comparative Studies : Cross-reference with structurally similar compounds (e.g., phenylsulfonyl analogs) to validate geometric parameters .

Experimental Design Considerations

Q. What strategies enhance enantiomeric excess (ee) in asymmetric syntheses of derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Employ Evans’ oxazolidinones to induce stereoselectivity during sulfonylation.

- Catalytic Systems : Ru(II)-Pybox complexes achieve >90% ee in ketone functionalization, as per Janssen Pharmaceuticals’ protocols .

- Kinetic Resolution : Monitor reaction progress with chiral HPLC (Chiralpak IA column) to optimize ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.